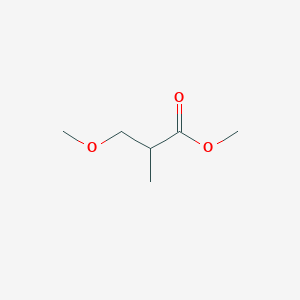

3-Methoxyisobutyric Acid Methyl Ester

Description

Contextualization within Ester and Ether Chemical Classes

3-Methoxyisobutyric Acid Methyl Ester is an organic molecule that incorporates two distinct functional groups, placing it within both the ester and ether chemical classes. A functional group is a specific group of atoms or bonds within a compound that is responsible for the characteristic chemical reactions of that compound.

The ester functional group consists of a carbonyl group (a carbon double-bonded to an oxygen) which is also singly bonded to a second oxygen atom. This second oxygen atom is then connected to an alkyl or aryl group. libretexts.org Esters are typically synthesized from a carboxylic acid and an alcohol. nih.gov In the case of this compound, the ester component is derived from isobutyric acid and methanol (B129727), resulting in the methyl ester portion of the molecule. google.com This classification is noted by chemical suppliers who list it under categories such as "Carboxylic Acid Esters" and "Esters C6". cymitquimica.com

The ether functional group is characterized by an oxygen atom connected to two alkyl or aryl groups. Structurally, it is represented as R-O-R'. In this compound, the "methoxy" part of the name signifies the presence of an ether, specifically a methyl group attached to an oxygen atom, which is in turn bonded to the isobutyrate carbon chain.

The dual functionality of this compound makes it a versatile building block in organic synthesis. cymitquimica.com Its chemical properties will be dictated by the reactivity of both the ester and the ether groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3852-11-7 | |

| Molecular Formula | C6H12O3 | cymitquimica.comnist.gov |

| Molecular Weight | 132.16 g/mol | cymitquimica.com |

| Appearance | Colorless to Almost colorless clear liquid | cymitquimica.com |

| Purity | >98.0% (GC) | cymitquimica.com |

Systematics of this compound Nomenclature in Academic Literature

The naming of esters in the IUPAC (International Union of Pure and Applied Chemistry) system involves two parts. libretexts.org The name is derived from the parent alcohol and the parent carboxylic acid. libretexts.org The first part of the name comes from the alkyl group of the alcohol, and the second part is the name of the carboxylate group, with the '-ic acid' suffix of the carboxylic acid replaced by '-oate'. libretexts.orgyoutube.com

For this compound, the alcohol-derived part is "methyl" (from methanol). The carboxylic acid part is "3-methoxyisobutyrate" (from 3-methoxyisobutyric acid). The parent chain is a four-carbon chain (butanoate), with a methyl group at position 2 (making it a derivative of propanoate) and a methoxy (B1213986) group at position 3.

This structure leads to several synonymous names found throughout chemical literature and supplier catalogs. The systematic name under IUPAC rules is Methyl 3-methoxy-2-methylpropanoate . cymitquimica.com Variations in naming conventions and the level of systematic detail result in the common use of several synonyms.

Table 2: Synonyms for this compound

| Synonym | Source(s) |

|---|---|

| Methyl 3-Methoxyisobutyrate | |

| This compound | cymitquimica.com |

| Methyl 3-Methoxy-2-methylpropionate | cymitquimica.com |

| 3-Methoxy-2-methylpropionic Acid Methyl Ester | cymitquimica.com |

| Methyl 2-methyl-3-methoxypropionate | cymitquimica.com |

| Methyl β-methoxyisobutyrate | cymitquimica.com |

Historical Trajectory and Evolution of Research on this compound

The research history of this compound is not marked by landmark discoveries of the compound itself, but rather by its role within the broader context of organic synthesis and the development of chemical methodologies. As a bifunctional molecule, it serves as a useful intermediate or building block for creating more complex chemical structures. cymitquimica.com

Early research relevant to this compound's class includes the development of esterification methods. A variety of reagents and techniques have been established for converting carboxylic acids into their corresponding methyl esters, such as using methanol with catalysts like trimethylchlorosilane, which is a general and efficient method applicable to a wide range of substrates. nih.gov

Patents from the latter half of the 20th century detail processes for producing related compounds, indicating the industrial importance of this class of chemicals. For example, a 1987 patent describes a process for forming isobutyric acid or methyl isobutyrate from propylene (B89431) and carbon monoxide. google.com Another patent focuses on the preparation of aromatic methyl methoxycarboxylates, showcasing the industrial interest in molecules with both methoxy and methyl ester functionalities. google.com

More recent research continues to explore the synthesis and application of functionalized esters. A 2004 study on the synthesis of various hydroxy-methoxybenzoate methyl esters for testing their antifeedant activity demonstrates the continued investigation into the properties of methoxy-substituted esters. diva-portal.org While not directly focused on this compound, this type of research illustrates the ongoing effort to synthesize and utilize structurally similar compounds for specific applications.

The compound is readily available commercially, which suggests its utility as a starting material or reagent in laboratory-scale synthesis rather than a large-scale industrial product itself. cymitquimica.com Its research trajectory is therefore embedded within the evolution of synthetic organic chemistry, where it serves as a tool for academic and industrial researchers.

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | Methyl 3-methoxy-2-methylpropanoate | C6H12O3 |

| Methanol | Methanol | CH4O |

| Isobutyric Acid | 2-Methylpropanoic acid | C4H8O2 |

| Methyl Isobutyrate | Methyl 2-methylpropanoate | C5H10O2 |

| Propylene | Propene | C3H6 |

| Carbon Monoxide | Carbon monoxide | CO |

| Trimethylchlorosilane | Chlorotrimethylsilane | C3H9ClSi |

| Methyl butyrate | Methyl butanoate | C5H10O2 |

| Methyl 3-hydroxybutyrate | Methyl 3-hydroxybutanoate | C5H10O3 |

| Methyl 2-methoxybenzoate | Methyl 2-methoxybenzoate | C9H10O3 |

| 3,5-dichloro-4-hydroxybenzoic acid | 3,5-dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 |

| 3,5-dichloro-4-methoxybenzoic acid | 3,5-dichloro-4-methoxybenzoic acid | C8H6Cl2O3 |

| 3-hydroxy-4-methylbenzoic acid | 3-hydroxy-4-methylbenzoic acid | C8H8O3 |

| 3-methoxy-4-methylbenzoic acid | 3-methoxy-4-methylbenzoic acid | C9H10O3 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(4-8-2)6(7)9-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLUAHKXJUQFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959376 | |

| Record name | Methyl 3-methoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3852-11-7 | |

| Record name | Propanoic acid, 3-methoxy-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3852-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methoxyisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003852117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methoxyisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Kinetics for 3 Methoxyisobutyric Acid Methyl Ester

Diverse Esterification and Transesterification Pathways

The formation of 3-methoxyisobutyric acid methyl ester can be achieved through several established esterification and transesterification methods. The choice of pathway often depends on the availability of starting materials, desired purity, and economic feasibility.

The most direct and conventional method for synthesizing this compound is the Fischer-Speier esterification of 3-methoxyisobutyric acid with methanol (B129727). masterorganicchemistry.com This reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds through several reversible steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester. masterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the ester by a base (such as water or another molecule of alcohol) to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com

Commonly used catalysts for this process are strong mineral acids or organic sulfonic acids.

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Used in catalytic amounts with excess methanol, often at reflux temperature. | masterorganicchemistry.commdpi.com |

| p-Toluenesulfonic Acid (TsOH) | A solid, less corrosive alternative to H₂SO₄, used under similar conditions. | masterorganicchemistry.commdpi.com |

| Trimethylchlorosilane (TMSCl) | Used in conjunction with methanol, allowing for mild, room-temperature reactions with good to excellent yields. | mdpi.comnih.gov |

| Solid Acid Catalysts (e.g., Ion-Exchange Resins) | Heterogeneous catalysts like Amberlyst-15 facilitate easier product purification and catalyst recycling. | mdpi.comresearchgate.net |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com To synthesize this compound, one could start with a different ester of 3-methoxyisobutyric acid (e.g., the ethyl ester) and react it with methanol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is very similar to Fischer esterification. The reaction is driven to completion by using a large excess of methanol as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: This pathway is typically faster and proceeds under milder conditions than the acid-catalyzed route. nih.gov It involves the nucleophilic attack of a methoxide (B1231860) ion (CH₃O⁻), generated by a base like sodium methoxide or potassium hydroxide, on the carbonyl carbon of the starting ester. masterorganicchemistry.comnih.gov This forms a tetrahedral intermediate which then collapses, eliminating the original alkoxide and forming the desired methyl ester. masterorganicchemistry.com To ensure the equilibrium favors the product, methanol is used in excess. masterorganicchemistry.com

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly employed for esterification and transesterification reactions due to their stability in organic solvents and broad substrate specificity. nih.govnih.gov The synthesis of this compound can be achieved by the direct esterification of the parent acid with methanol catalyzed by an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B) or lipase from Thermomyces lanuginosus. nih.govresearchgate.netresearchgate.net

The advantages of enzymatic synthesis include:

High selectivity, which can be crucial for complex substrates.

Mild reaction conditions (lower temperature and pressure), which reduces energy consumption and minimizes side reactions. researchgate.net

Reduced environmental impact due to the biodegradable nature of the catalyst and avoidance of harsh acids or bases.

| Enzyme | Reaction Type | Typical Conditions | Reference |

|---|---|---|---|

| Novozym 435 (Immobilized Candida antarctica Lipase B) | Esterification | Solvent-free system or in organic solvent (e.g., toluene), 40-60°C. | researchgate.net |

| Thermomyces lanuginosus Lipase (TLL) | Transesterification | Aqueous-organic medium, ~35°C, controlled water activity. | nih.govresearchgate.net |

| Lipozyme RM-IM (Immobilized Rhizomucor miehei Lipase) | Esterification | Stepwise addition of alcohol to minimize enzyme inhibition. | researchgate.net |

Alkoxylation and Carbonylation Strategies for this compound Precursors

Advanced synthetic strategies for the precursors of this compound can involve carbonylation reactions. A notable process is the synthesis of isobutyric acid or its methyl ester directly from propylene (B89431), carbon monoxide, and a hydroxy compound (water or methanol). google.com This reaction is carried out in the presence of a strong acid catalyst like liquid hydrogen fluoride (B91410). google.com

The reaction proceeds as follows: Propylene + CO + CH₃OH → (in presence of HF) → this compound (as part of an isomeric mixture, primarily methyl isobutyrate)

This method, a variation of the Koch-Haaf reaction, provides a direct route from simple petrochemical feedstocks to the isobutyrate structure. The conditions, particularly the mole ratio of hydrogen fluoride to propylene, must be carefully controlled to ensure an anhydrous final reaction mixture, which allows for separation of the product by distillation. google.com

Stereoselective Synthesis Approaches for this compound

The structure of this compound contains a chiral center at the C3 position. For applications requiring a specific enantiomer, stereoselective synthesis is necessary. One effective strategy is enzymatic kinetic resolution.

In this approach, a racemic mixture of a precursor, such as methyl 3-hydroxyisobutyrate, or the final racemic ester itself, is subjected to hydrolysis catalyzed by a stereoselective enzyme. For instance, a lipase from Candida cylindracea or Serratia marcescens can enantioselectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted and in high enantiomeric excess. google.com The unreacted ester can then be separated from the hydrolyzed acid. This method is a powerful tool for obtaining optically active forms of the compound. google.com

Kinetic and Mechanistic Investigations of this compound Formation

The detailed mechanism for acid-catalyzed esterification is often described by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), highlighting the sequence of reversible steps. masterorganicchemistry.commasterorganicchemistry.com

| Kinetic Parameter | Finding for a Structurally Similar Esterification* | Implication for this compound Synthesis | Reference |

|---|---|---|---|

| Reaction Order | First order in carboxylic acid, first order in alcohol. | The rate is sensitive to the concentration of both 3-methoxyisobutyric acid and methanol. | researchgate.net |

| Catalyst Dependence | Rate is proportional to catalyst concentration. | Increasing the amount of acid catalyst will increase the reaction rate, up to a certain point. | researchgate.net |

| Activation Energy (Ea) | ~15 kcal/mol (63 kJ/mol) | This value is typical for acid-catalyzed esterifications and indicates a moderate temperature dependence. | researchgate.net |

*Data based on the esterification of methacrylic acid with methanol, a structurally related process.

Understanding these kinetic parameters allows for the rational design of reactor systems and the optimization of reaction conditions (temperature, reactant ratio, catalyst loading) to maximize the yield and production rate of this compound.

Process Optimization and Green Chemistry Principles in this compound Production

The industrial synthesis of this compound, while not extensively detailed in publicly available literature, can be optimized by applying established principles of process chemistry and green chemistry. These strategies aim to enhance reaction efficiency, reduce environmental impact, and improve the economic viability of production. The optimization of key parameters and the integration of green methodologies are crucial for sustainable manufacturing.

Process optimization for the production of this compound would likely focus on the direct esterification of 3-methoxyisobutyric acid with methanol. Key variables that are typically fine-tuned to maximize yield and reaction rate include temperature, catalyst concentration, the molar ratio of reactants, and reaction time. nih.govresearchgate.net Studies on similar esterification reactions, such as the production of biodiesel, have demonstrated that these parameters are highly interdependent and have a significant impact on the process outcome. nih.govresearchgate.net For instance, increasing the catalyst concentration and reaction temperature can accelerate the reaction rate. nih.gov However, excessively high temperatures can lead to undesirable side reactions and increased energy consumption.

The molar ratio of methanol to the carboxylic acid is another critical factor. In Fischer esterification, using an excess of the alcohol (methanol) can shift the equilibrium towards the product side, thereby increasing the conversion of the carboxylic acid. masterorganicchemistry.com However, a very large excess of methanol can complicate downstream purification processes and increase raw material costs. researchgate.net Therefore, identifying the optimal molar ratio is a key aspect of process optimization. Response surface methodology (RSM) is a common statistical technique used to optimize these interacting variables simultaneously to find the ideal conditions for maximizing ester production. researchgate.net

The application of green chemistry principles is increasingly important in modern chemical manufacturing to minimize environmental footprint. rsc.orgresearchgate.netbridgew.edu For the synthesis of this compound, this would involve several key areas:

Catalysis: A major focus of green chemistry is the replacement of hazardous and corrosive homogeneous catalysts, like sulfuric acid, with more environmentally benign alternatives. nih.gov Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, or functionalized biochar, offer significant advantages. researchgate.netosti.gov These heterogeneous catalysts are typically less corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable over multiple cycles, which reduces waste and improves process economics. researchgate.net Biocatalysts, such as lipases, represent another green alternative, enabling reactions under mild conditions with high selectivity, as demonstrated in the synthesis of other esters like methyl butyrate. nih.gov

Solvents and Raw Materials: The ideal green process would utilize renewable feedstocks and minimize or eliminate the use of hazardous solvents. While methanol is a key reactant, efforts can be made to source it from renewable origins (bio-methanol). The use of the alcohol reactant as the solvent is a common practice in Fischer esterification, which avoids the need for an additional, potentially hazardous, organic solvent. masterorganicchemistry.com

Process Intensification: Techniques like microwave or ultrasound irradiation can significantly enhance reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net These methods can also improve the efficiency of catalyst systems.

The table below, based on data from analogous esterification processes, illustrates how different parameters can be optimized.

Optimization Parameters for Methyl Ester Synthesis (Illustrative Data)

| Parameter | Range Studied | Optimal Condition (Example) | Impact on Yield/Conversion | Reference |

|---|---|---|---|---|

| Methanol/Acid Molar Ratio | 1:1 to 12:1 | 6:1 | Increasing the ratio generally improves conversion by shifting equilibrium, but excessive amounts can complicate purification. | nih.govresearchgate.net |

| Catalyst Concentration (H₂SO₄) | 0.1 to 18.4 wt% | 9.4 wt% | Higher concentration typically increases reaction rate up to an optimal point, beyond which it may not significantly improve yield and increases cost/corrosion. | nih.govresearchgate.net |

| Reaction Temperature | 25°C to 100°C | 60°C | Higher temperatures increase reaction rates, but can lead to side reactions and increased energy use. | researchgate.netresearchgate.net |

| Reaction Time | 12 to 147 minutes | 91.5 minutes | Longer times generally lead to higher conversion until equilibrium is reached. | researchgate.net |

The next table provides examples of green catalysts used in esterification reactions, which could be applicable to the synthesis of this compound.

Green Catalysts in Esterification (Illustrative Examples)

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Solid Acid Catalyst (Ion-Exchange Resin) | Amberlyst-15 | Reusable, easy to separate, reduces corrosion and waste. | researchgate.net |

| Solid Acid Catalyst (Functionalized Carbon) | Sulfonated Biochar | Derived from renewable biomass, reusable, effective for esterification. | google.com |

| Biocatalyst (Enzyme) | Lipase | Operates under mild conditions, high selectivity, biodegradable. | nih.gov |

By systematically optimizing reaction parameters and adopting green chemistry principles, the production of this compound can be made more efficient, sustainable, and economically favorable.

Industrial and Specialty Applications of 3 Methoxyisobutyric Acid Methyl Ester

Role as a Performance Solvent in Coating and Ink Systems

The automotive coatings industry requires solvents with specific evaporation rates, surface tension, and compatibility with a wide range of polymers to achieve the desired finish and durability. While some methyl esters are used in this sector, there is no specific information detailing the use or performance of 3-Methoxyisobutyric Acid Methyl Ester in automotive OEM or refinish coatings.

Industrial and protective coatings demand high-performance solvents that can ensure proper film formation and protection against harsh environmental conditions. Although FAMEs are sometimes used as reactive diluents or solvents in this field, no literature specifically identifies this compound's role or provides performance data in these applications.

In the printing ink industry, solvents are crucial for pigment dispersion, ink flow, and substrate interaction. While various methyl esters are found in printing ink formulations, particularly as bio-based solvents, there is no specific information available on the use of this compound in conventional or digital inkjet inks.

Intermediate in Fine Chemical Synthesis

Methyl esters serve as important building blocks in the synthesis of more complex molecules. They can undergo various chemical transformations to produce a wide range of specialty chemicals and polymer additives.

The synthesis of certain polymer additives may involve the use of methyl ester functionalized molecules. These can be modified to create plasticizers, stabilizers, or other performance-enhancing additives. However, there are no specific examples or research findings that demonstrate the use of this compound as a direct precursor for polymer additives.

As a chemical intermediate, this compound could theoretically be a starting material for the synthesis of various specialty chemicals. Its ester and ether functionalities offer potential reaction sites. Despite this theoretical potential, no specific synthetic routes or resulting specialty chemicals derived from this compound are documented in available scientific or industrial literature.

Functionality in Advanced Materials and Polymer Science

Co-monomer in Acrylic and Methacrylic Polymer Systems

No specific research findings or data tables detailing the use of this compound as a co-monomer in either acrylic or methacrylic polymer systems were found. The search did not yield any studies on its copolymerization behavior, reactivity ratios with common acrylic or methacrylic monomers, or the resulting properties of such copolymers.

Plasticizer and Coalescing Agent in Polymeric Dispersions

There is no available information on the performance of this compound as a plasticizer or coalescing agent in polymeric dispersions. Key performance indicators such as its efficiency in reducing the minimum film formation temperature (MFFT), its effect on the glass transition temperature (Tg) of polymers, and its compatibility with various polymer matrices have not been documented in the searched scientific literature or patents.

Emerging Industrial Applications and Technological Innovations

No emerging industrial applications or technological innovations specifically involving this compound have been identified. There is no mention of this compound in the context of new materials, advanced coatings, or other innovative technological fields within the scope of the search.

Advanced Analytical and Spectroscopic Characterization of 3 Methoxyisobutyric Acid Methyl Ester

Elucidating Molecular Structure and Conformation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of 3-Methoxyisobutyric Acid Methyl Ester.

In a typical ¹H NMR spectrum, the chemical shifts are indicative of the electronic environment of the protons. For this compound, distinct signals are expected for the methoxy (B1213986) protons, the methyl ester protons, the methine proton, and the diastereotopic protons of the methylene (B1212753) group. The integration of these signals corresponds to the number of protons in each unique environment.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. docbrown.info The spectrum of this compound would display separate resonances for the carbonyl carbon of the ester, the carbon of the methoxy group, the carbon of the methyl ester, the methine carbon, the methylene carbon, and the methyl carbons of the isobutyryl group.

Table 1: Predicted ¹H NMR Data for this compound (Predicted values based on analogous structures and general chemical shift ranges. Actual values may vary depending on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ (methoxy) | 3.3 - 3.4 | Singlet | 3H |

| -COOCH₃ (ester) | 3.6 - 3.7 | Singlet | 3H |

| -CH- | 3.5 - 3.7 | Multiplet | 1H |

| -CH₂- | 2.5 - 2.7 | Doublet of Doublets | 2H |

| -C(CH₃)₂ | 1.1 - 1.3 | Doublet | 6H |

Table 2: Predicted ¹³C NMR Data for this compound (Predicted values based on analogous structures and general chemical shift ranges. Actual values may vary depending on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C=O (ester) | 170 - 175 |

| -OCH₃ (methoxy) | 55 - 60 |

| -COOCH₃ (ester) | 50 - 55 |

| -CH- | 75 - 80 |

| -CH₂- | 40 - 45 |

| -C(CH₃)₂ | 15 - 20 |

2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between atoms. youtube.com

A COSY spectrum reveals proton-proton couplings within the molecule. For this compound, cross-peaks would be observed between the methine proton and the adjacent methylene protons, as well as between the methine proton and the protons of the gem-dimethyl groups, confirming their spatial proximity. youtube.com

An HSQC spectrum correlates directly bonded carbon and proton atoms. This technique would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra, respectively, providing unambiguous assignments for each C-H bond in the molecule. youtube.com

Vibrational Spectroscopy for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to assess sample purity.

Infrared (IR) Spectroscopy Methodologies

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum is characterized by several key absorption bands. spectroscopyonline.com A strong, sharp peak is anticipated in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. docbrown.info Additionally, C-O stretching vibrations from the ester and ether linkages will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.comdocbrown.info The presence of C-H stretching and bending vibrations from the alkyl groups will also be evident. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | Variable |

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. nih.gov While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. researchgate.net However, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the carbon skeleton and C-H bonds, which may be weak or absent in the IR spectrum. nih.gov The technique is also less susceptible to interference from water, making it advantageous for certain sample types. The carbonyl stretching vibration ν(C=O) for fatty acid methyl esters is typically found between 1729 and 1748 cm⁻¹. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org

For this compound (C₆H₁₂O₃), the molecular weight is 132.16 g/mol . nist.govnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 132.

The fragmentation of the molecular ion provides valuable structural information. Esters typically undergo characteristic fragmentation pathways. libretexts.orgmiamioh.edu Common fragmentation patterns for this compound could include:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 101.

Loss of the methoxycarbonyl group (-COOCH₃): This would lead to a fragment at m/z 73.

McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the formation of specific fragment ions.

Cleavage adjacent to the ether oxygen: This could result in various smaller fragments. A characteristic peak for 3-hydroxy fatty acid methyl esters is often observed at m/z 103. researchgate.net

Analysis of these fragment ions allows for the confirmation of the compound's structure and the identification of its key functional components.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Mass spectrometry is an indispensable tool for the molecular weight determination and structural elucidation of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques provide valuable, albeit different, types of information.

Electron Ionization (EI) Mass Spectrometry:

EI is a hard ionization technique that involves bombarding the analyte molecules with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. While direct EI mass spectral data for this compound is not widely published, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for esters and ethers.

The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group and the ether oxygen.

McLafferty rearrangement: A characteristic rearrangement for esters, if sterically feasible.

Loss of small neutral molecules: Such as the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 101 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 73 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

Electrospray Ionization (ESI) Mass Spectrometry:

ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, this compound is expected to be detected primarily as protonated molecules [M+H]⁺ in the positive ion mode or as adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.orgnih.gov This technique is less likely to cause in-source fragmentation compared to EI, thus providing a clear indication of the molecular weight. nih.gov The high sensitivity of ESI makes it suitable for trace analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₆H₁₂O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This capability is crucial for unambiguous identification, especially in complex matrices or when reference standards are unavailable. jeol.com

Table 2: Theoretical and Measured Masses for this compound Adducts in HRMS

| Ion Species | Elemental Composition | Theoretical Exact Mass (Da) | Typical Mass Accuracy (ppm) |

| [M+H]⁺ | C₆H₁₃O₃⁺ | 133.0859 | < 5 |

| [M+Na]⁺ | C₆H₁₂O₃Na⁺ | 155.0679 | < 5 |

| [M+K]⁺ | C₆H₁₂O₃K⁺ | 171.0418 | < 5 |

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for separating this compound from impurities and other components in a mixture, as well as for its identification and quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis

Given its likely volatility, Gas Chromatography (GC) is a primary technique for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. nih.govresearchgate.net The compound's retention time in the GC column is a characteristic feature used for its identification, while the mass spectrum of the eluting peak confirms its identity. nih.gov

For quantitative analysis, a flame ionization detector (GC-FID) can be used, offering high sensitivity and a wide linear range. researchgate.net The choice of the GC column, typically a polar or mid-polar capillary column, is critical for achieving good separation from structurally similar compounds. nist.gov

High-Performance Liquid Chromatography (HPLC) and LC-MS for Purity and Trace Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including esters. For this compound, reversed-phase HPLC with a C18 or C8 column would be a suitable approach for purity assessment. researchgate.net A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. researchgate.net Detection can be achieved using a UV detector if the compound possesses a chromophore, or more universally with a refractive index detector or an evaporative light scattering detector.

Coupling HPLC with mass spectrometry (LC-MS) significantly enhances the analytical capabilities, providing both separation and highly specific detection. nih.govnih.gov LC-MS is particularly valuable for the analysis of trace levels of this compound in complex samples and for the identification of non-volatile impurities. nih.govnih.gov The use of ESI as the ionization source in LC-MS is common for this class of compounds. ekb.eg

Table 3: Illustrative Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Application |

| GC-MS | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Helium | Mass Spectrometer | Identification and quantification of volatile components |

| HPLC-UV | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV-Vis | Purity assessment and quantification |

| LC-MS | C18 (e.g., 100 x 2.1 mm, 3.5 µm) | Methanol/Water with 0.1% Formic Acid | Mass Spectrometer (ESI) | Trace analysis and impurity profiling |

Other Advanced Analytical Methods for Quality Control and Research

Beyond the core techniques of mass spectrometry and chromatography, other advanced analytical methods play a role in the comprehensive quality control and research of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of the compound. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the connectivity of atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the ester carbonyl (C=O) and the ether (C-O-C) linkages would be expected.

Chiral Chromatography: If the compound exists as enantiomers, chiral GC or HPLC methods would be necessary to separate and quantify the individual stereoisomers. This is particularly important in pharmaceutical and biological studies where stereochemistry can significantly impact activity.

The selection and application of these advanced analytical techniques are guided by the specific requirements of the analysis, such as the need for structural confirmation, purity determination, or quantification at trace levels.

Environmental Fate, Ecotoxicology Methodologies Only , and Sustainability of 3 Methoxyisobutyric Acid Methyl Ester

Environmental Distribution and Persistence Studies

The environmental distribution and persistence of a chemical compound are critical indicators of its potential for long-term environmental impact. For 3-Methoxyisobutyric acid methyl ester, its partitioning between air, water, soil, and biota would be predicted and experimentally determined using a variety of established methods.

Persistence in the environment is assessed through studies that determine the half-life of the compound in various environmental compartments. These studies would investigate the rates of degradation through biotic and abiotic processes. For instance, the persistence of a related compound, 2-methoxypropanol, was evaluated using QSAR models to estimate its persistence and bioaccumulation potential, and it was not expected to be persistent. canada.ca Similarly, the persistence of phthalate (B1215562) esters in the atmosphere is influenced by their partitioning to particles, which can reduce their photolysis rates. nih.govacs.org

The distribution of a chemical is also influenced by its water solubility and vapor pressure. Compounds with high water solubility, like some ethers, tend to be more mobile in aquatic systems. mdpi.com Conversely, compounds with low water solubility and high Log K_ow values are more likely to be found in sediment and soil. frtr.gov The potential for long-range atmospheric transport would also be assessed by considering the compound's volatility and atmospheric persistence.

Biodegradation Pathways and Microbial Degradation Kinetics

Biodegradation is a primary mechanism for the removal of organic chemicals from the environment. The susceptibility of this compound to microbial degradation would be evaluated through standardized laboratory tests. These tests typically expose the chemical to a mixed population of microorganisms from sources like sewage sludge, soil, or surface water.

The general principles of ether and ester biodegradation suggest potential pathways for this compound. The ether linkage in some compounds can be cleaved by specific enzymes, such as monooxygenases, often as a co-metabolic process where the microbe does not derive energy from the degradation. nih.govasm.org For example, some Rhodococcus strains are known to degrade various ethers. nih.gov The ester group is generally susceptible to hydrolysis by esterase enzymes, which would break the ester bond to form 3-methoxyisobutyric acid and methanol (B129727). thieme-connect.delibretexts.orgorganic-chemistry.org

Kinetic studies are performed to determine the rate of biodegradation. These studies measure the disappearance of the parent compound and the appearance of metabolites over time. The results are often expressed as a half-life (t_½), which is the time required for 50% of the compound to be degraded. For some organic compounds, degradation follows first-order kinetics, where the rate of degradation is proportional to the concentration of the chemical. The rate of biodegradation can be influenced by factors such as temperature, pH, nutrient availability, and the concentration of the chemical. For example, studies on other esters have shown that the rate of biodegradation can range from days to weeks. nih.gov

Aquatic and Terrestrial Ecotoxicity Testing Methodologies

Ecotoxicity testing is essential to determine the potential harm a chemical may pose to living organisms. Standardized test protocols are used to ensure the reliability and comparability of the results. biobide.com

A battery of standardized tests using organisms from different trophic levels is typically employed to assess aquatic toxicity. These tests are conducted according to guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Table 1: Standardized Aquatic Ecotoxicity Test Methodologies

| Test Organism | Trophic Level | Test Type | Endpoint | Test Guideline |

| Raphidocelis subcapitata (Green Algae) | Primary Producer | Chronic (72-96 hr) | Growth Inhibition (EC₅₀) | OECD 201 |

| Daphnia magna (Water Flea) | Primary Consumer | Acute (48 hr) | Immobilization (EC₅₀) | OECD 202 |

| Daphnia magna (Water Flea) | Chronic (21 day) | Reproduction (NOEC/LOEC) | OECD 211 | |

| Pimephales promelas (Fathead Minnow) | Secondary Consumer | Acute (96 hr) | Mortality (LC₅₀) | OECD 203 |

| Oncorhynchus mykiss (Rainbow Trout) | Secondary Consumer | Acute (96 hr) | Mortality (LC₅₀) | OECD 203 |

EC₅₀: The concentration that causes an effect in 50% of the test population. LC₅₀: The concentration that is lethal to 50% of the test population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.

For sparingly soluble substances like some esters, specific preparation methods for the test solutions are required to ensure accurate exposure concentrations. ecetoc.org

To evaluate the potential effects of this compound on terrestrial ecosystems, standardized soil ecotoxicity tests are conducted. These tests assess the impact on key soil organisms and processes.

Table 2: Standardized Terrestrial Ecotoxicity Test Methodologies

| Test Organism/Process | Test Type | Endpoint | Test Guideline |

| Eisenia fetida (Earthworm) | Acute (14 day) | Mortality (LC₅₀) | OECD 207 |

| Eisenia fetida (Earthworm) | Chronic (56 day) | Reproduction (NOEC/LOEC) | OECD 222 |

| Terrestrial Plants (e.g., Oat, Radish) | Seedling Emergence and Growth (14-21 day) | Growth Inhibition (EC₅₀) | OECD 208 |

| Soil Microorganisms | Nitrogen Transformation Test (28 day) | Inhibition of Nitrification | OECD 216 |

These protocols provide a framework for assessing the potential risks to soil health and function.

Lifecycle Assessment (LCA) for Sustainable Production and Usage

Lifecycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire lifecycle, from raw material extraction to final disposal. rsc.orgethz.chresearchgate.netresearchgate.net For this compound, an LCA would provide a holistic view of its environmental footprint and identify opportunities for improvement in its production and use.

A "cradle-to-gate" LCA would assess the impacts associated with the production of the compound, including the extraction and processing of raw materials, energy consumption during synthesis, and waste generation. A "cradle-to-grave" LCA would extend the analysis to include the use phase and end-of-life scenarios, such as recycling or disposal.

The LCA process involves four main stages:

Goal and Scope Definition: This stage defines the purpose of the assessment, the system boundaries, and the functional unit (e.g., 1 kg of produced solvent).

Life Cycle Inventory (LCI): This involves compiling data on all inputs (e.g., raw materials, energy, water) and outputs (e.g., product, emissions, waste) for each stage of the lifecycle.

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts, such as global warming potential, ozone depletion potential, acidification, and ecotoxicity.

Computational Chemistry and Theoretical Modeling of 3 Methoxyisobutyric Acid Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of a molecule. Methods like B3LYP with a suitable basis set (e.g., 6-31G*) would be employed to determine the optimized molecular geometry of 3-Methoxyisobutyric Acid Methyl Ester.

These calculations would yield crucial information about its electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map could be generated to visualize regions susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are powerful for single molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of a substance in a condensed phase. MD simulations model the movement of atoms and molecules over time, governed by a force field.

For this compound, MD simulations would be instrumental in performing a thorough conformational analysis. By simulating the molecule's behavior, researchers could identify the most stable conformers and the energy barriers between them. In a simulated solvent environment, these simulations would also shed light on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the compound's physical properties like boiling point and solubility.

Prediction of Spectroscopic Parameters and Chemical Reactivity

A significant advantage of computational chemistry is its ability to predict spectroscopic data. By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Similarly, the chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a predicted Nuclear Magnetic Resonance (NMR) spectrum. These theoretical spectra are invaluable for interpreting experimental data.

Chemical reactivity descriptors, derived from the electronic structure calculations, could also be determined. Parameters such as global hardness, softness, and electrophilicity index would provide a quantitative measure of the molecule's reactivity.

Development of Structure-Property Relationships through Computational Methods

By systematically modifying the structure of this compound in silico and calculating the resulting properties, one could develop Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the molecular structure and a specific property of interest. For instance, a QSPR study could correlate structural features with the compound's predicted boiling point, viscosity, or other physical characteristics. Such models are powerful tools for designing new compounds with desired properties without the need for extensive experimental synthesis and testing.

As of now, the scientific community awaits dedicated research to apply these powerful computational tools to this compound to unlock a deeper understanding of its chemical nature.

Synthesis and Investigation of 3 Methoxyisobutyric Acid Methyl Ester Derivatives and Analogues

Systematic Synthesis of Structural Analogues

The synthesis of 3-methoxyisobutyric acid methyl ester and its structural analogues can be methodically approached through established organic reactions. A primary route involves the etherification of a corresponding hydroxy ester. The Williamson ether synthesis is a cornerstone method for this transformation, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.orgkhanacademy.org

A plausible and efficient pathway to this compound begins with its precursor, methyl 3-hydroxy-2-methylpropanoate. nih.gov This starting material can be deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. Subsequent reaction with a methylating agent, typically methyl iodide (CH₃I), yields the desired this compound via an Sₙ2 mechanism. masterorganicchemistry.comwikipedia.orgkhanacademy.org The choice of a strong, non-nucleophilic base is crucial to favor the ether formation over other potential side reactions.

This synthetic strategy can be systematically varied to produce a series of structural analogues. By employing different alkyl halides (e.g., ethyl iodide, propyl iodide) in the second step, a homologous series of 3-alkoxyisobutyric acid methyl esters can be generated. Similarly, by starting with different alkyl esters of 3-hydroxyisobutyric acid (e.g., ethyl 3-hydroxy-2-methylpropanoate nih.gov), the ester group can be modified. This systematic approach allows for the creation of a library of compounds with varied chain lengths in both the alkoxy and the ester moieties.

For instance, the synthesis of ethyl 3-ethoxypropionate can be achieved through the addition reaction of absolute ethanol (B145695) and ethyl acrylate (B77674) in the presence of a catalyst. google.com This suggests an alternative route for creating analogues with different substitution patterns.

A general synthetic scheme for preparing a library of alkyl 3-alkoxy-2-methylpropanoates is presented below:

| Starting Material (Hydroxy Ester) | Alkylating Agent | Base | Product (Alkoxy Ester) |

| Methyl 3-hydroxy-2-methylpropanoate | Methyl Iodide | NaH | Methyl 3-methoxy-2-methylpropanoate |

| Methyl 3-hydroxy-2-methylpropanoate | Ethyl Iodide | NaH | Methyl 3-ethoxy-2-methylpropanoate |

| Ethyl 3-hydroxy-2-methylpropanoate | Methyl Iodide | NaH | Ethyl 3-methoxy-2-methylpropanoate |

| Ethyl 3-hydroxy-2-methylpropanoate | Ethyl Iodide | NaH | Ethyl 3-ethoxy-2-methylpropanoate |

Exploration of Functionalized Derivatives for Enhanced Properties

The introduction of additional functional groups onto the this compound scaffold can lead to derivatives with enhanced or specialized properties. These modifications can be targeted at either the carbon backbone or the existing functional groups.

Halogenation: The introduction of halogen atoms can significantly alter the electronic properties and reactivity of the molecule. For instance, the side-chain bromination of related aromatic methyl esters using N-bromosuccinimide (NBS) is a known transformation. google.com A similar approach could potentially be used to introduce a bromine atom at a suitable position on the isobutyrate backbone, although the reaction conditions would need to be carefully optimized to avoid unwanted side reactions.

Amination: The incorporation of nitrogen-containing functional groups can impart basicity and the potential for further derivatization. Reductive amination of esters is a known synthetic route to amines. nottingham.ac.uk This process typically involves the conversion of the ester to an intermediate that can then react with an amine. While direct amination of this compound might be challenging, a multi-step sequence involving the reduction of the ester to an aldehyde or alcohol, followed by amination, could be a viable strategy. The synthesis of amino acid methyl esters often involves the use of reagents like trimethylchlorosilane in methanol (B129727). mdpi.com

The exploration of these and other functionalization reactions opens up pathways to a wide array of derivatives with potentially interesting applications in materials science, and as building blocks in further organic synthesis.

Comparative Studies of this compound and Related Isomers

The properties of a molecule are intrinsically linked to its specific arrangement of atoms. Comparing the physical and spectroscopic properties of this compound with its isomers provides valuable insights into these structure-property relationships. The primary isomers of interest are methyl 2-methoxy-2-methylpropanoate and methyl 3-methoxybutanoate.

| Property | Methyl 3-methoxy-2-methylpropanoate | Methyl 2-methoxy-2-methylpropanoate | Methyl 3-methoxybutanoate |

| CAS Number | 3852-11-7 nih.gov | 17860-39-8 nih.gov | 3136-17-2 nih.gov |

| Molecular Formula | C₆H₁₂O₃ nih.gov | C₆H₁₂O₃ nih.gov | C₆H₁₂O₃ nih.gov |

| Molecular Weight | 132.16 g/mol nih.gov | 132.16 g/mol nih.gov | 132.16 g/mol nih.gov |

| Boiling Point | Not available | Not available | Not available |

| Density | Not available | Not available | Not available |

| Refractive Index | Not available | Not available | Not available |

| 1H NMR Data | Not available | Not available | Available nih.gov |

| 13C NMR Data | Not available | Not available | Available nih.gov |

Data not consistently available in the searched literature for a direct comparison.

Structure-Property Relationship Studies in Derivative Series

The systematic variation of the chemical structure within a series of derivatives allows for the elucidation of structure-property relationships. For the analogues of this compound, key properties such as boiling point, solubility, and polarity are expected to change in a predictable manner.

Effect of Alkyl Chain Length: In the homologous series of alkyl 3-alkoxy-2-methylpropanoates, increasing the length of the alkyl chains (both in the ester and ether functions) will generally lead to an increase in the boiling point. This is due to the corresponding increase in molecular weight and the strengthening of van der Waals forces.

Solubility: The solubility in polar solvents like water is expected to decrease as the length of the nonpolar alkyl chains increases. Conversely, solubility in nonpolar organic solvents should increase. The presence of the ether and ester oxygen atoms allows for hydrogen bonding with protic solvents, contributing to the solubility of the smaller analogues.

By methodically synthesizing and characterizing a series of these derivatives, a comprehensive understanding of how molecular structure dictates physical and chemical properties can be developed. This knowledge is fundamental for the rational design of new molecules with tailored characteristics for specific applications.

Future Research Trajectories and Emerging Opportunities for 3 Methoxyisobutyric Acid Methyl Ester

Development of Novel and Efficient Synthetic Routes

The synthesis of esters has long been a cornerstone of organic chemistry, yet the drive for greener and more economical processes continues to fuel innovation. researchgate.netacs.org Future research in the synthesis of 3-Methoxyisobutyric Acid Methyl Ester is expected to move beyond traditional esterification methods towards more sophisticated and sustainable approaches.

Key areas of development include:

Advanced Catalytic Systems: Research is anticipated to focus on the design of highly selective and reusable catalysts. This includes the exploration of transition-metal complexes and solid acid catalysts that can operate under milder conditions, reducing energy consumption and waste generation. aston.ac.ukrsc.org The development of catalysts that can facilitate the direct functionalization of C-H bonds presents a particularly atom-economical route for synthesizing functionalized esters. acs.orgresearchgate.net

Biocatalytic and Flow Chemistry Processes: The use of enzymes in biocatalytic processes offers a highly specific and environmentally benign pathway for ester synthesis. eurekaselect.com Future work will likely involve engineering robust enzymes for the specific production of this compound. Furthermore, the integration of these catalytic systems into continuous flow reactors can lead to enhanced efficiency, safety, and scalability. fineotex.com Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity. fineotex.com

Alternative Feedstocks: A significant shift towards bio-based feedstocks is a key trend in the chemical industry. knowledge-sourcing.comperkinelmer.comelsevier.com Research into producing this compound or its precursors from renewable resources, such as fermented biomass, is a promising avenue. nih.govfraunhofer.de The catalytic upgrading of bio-oils, which contain a variety of oxygenated compounds, could also provide a pathway to this and other valuable esters. aston.ac.ukmdpi.comutwente.nl

| Synthesis Approach | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher efficiency, selectivity, and reusability; Milder reaction conditions. | Development of novel transition-metal complexes and solid acid catalysts. |

| Biocatalysis | High specificity, environmentally friendly, use of renewable feedstocks. | Engineering of specific enzymes and optimization of fermentation processes. |

| Flow Chemistry | Enhanced control, safety, and scalability; Higher yields and purity. | Integration of catalytic systems into continuous flow reactors. |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Conversion of biomass and bio-oils into the target ester or its precursors. |

Expansion into Unexplored Industrial and Material Science Applications

The unique chemical structure of this compound, featuring both an ester and a methoxy (B1213986) group, suggests a wide range of potential applications that are yet to be fully explored. Its properties can be leveraged in the formulation of advanced materials and specialty products.

Emerging application areas include:

Polymer and Resin Chemistry: The ester can potentially serve as a monomer or a modifying agent in the synthesis of polyesters and poly(ester amides). nih.govresearchgate.net Its methoxy group can influence the final properties of the polymer, such as its glass transition temperature, solubility, and mechanical characteristics. nih.gov Research into its use as a reactive diluent in coatings and adhesives could also open up new markets, offering a more environmentally friendly alternative to volatile organic compounds (VOCs). elsevier.com

Specialty Solvents and Formulation Additives: With increasing regulatory pressure on traditional solvents, there is a growing demand for safer and more sustainable alternatives. The properties of this compound make it a candidate for use as a specialty solvent in various industrial processes. Additionally, its potential as a functional additive in cosmetics and personal care products, leveraging its ester and ether functionalities, warrants further investigation. startus-insights.com

Advanced Materials and Nanotechnology: The functional groups of this compound could be utilized in the synthesis of functionalized nanoparticles and other advanced materials. knowledge-sourcing.com Nanotechnology is a rapidly growing field with applications in electronics, medicine, and energy, and specialty chemicals play a crucial role in the development of these materials. knowledge-sourcing.com

Advancements in In-Situ Monitoring and Process Analytical Technologies

To enhance the efficiency, quality, and safety of chemical manufacturing, the adoption of Process Analytical Technology (PAT) is becoming increasingly critical. continuaps.comwikipedia.orgnews-medical.net For the production of a specialty chemical like this compound, PAT offers significant advantages.

Future research in this area will likely focus on:

Real-time Reaction Monitoring: The implementation of in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time data on reaction kinetics, conversion rates, and the formation of byproducts. wikipedia.org This allows for immediate adjustments to process parameters, leading to optimized and more consistent production.

Multivariate Data Analysis: PAT relies on the analysis of large datasets to understand and control manufacturing processes. wikipedia.org The use of multivariate data analysis and machine learning algorithms can help to identify critical process parameters and their impact on final product quality, enabling predictive control and process optimization. fineotex.comstartus-insights.com

| PAT Tool | Application in Ester Synthesis | Benefit |

| In-situ Spectroscopy (FTIR, Raman) | Real-time monitoring of reactant consumption and product formation. | Process understanding, optimization, and control. |

| Multivariate Data Analysis | Identifying critical process parameters and their impact on quality. | Predictive modeling and quality assurance. |

| Automated Control Systems | Dynamic adjustment of process parameters based on real-time data. | Increased efficiency, consistency, and safety. |

Integration into Circular Economy Initiatives and Bio-based Production

The principles of a circular economy, which aim to minimize waste and maximize resource utilization, are gaining significant traction in the chemical industry. tcs.comcefic.orgrenewablematter.eulanxess.comazom.com For this compound, this presents opportunities for both its production and end-of-life management.

Key research trajectories include:

Bio-based Sourcing: A crucial aspect of the circular economy is the use of renewable feedstocks. perkinelmer.comelsevier.com As mentioned earlier, developing biotechnological routes to produce this compound or its parent acid from biomass is a key research area. eurekaselect.comnih.govgoogle.com This would significantly reduce the carbon footprint of the compound and align its production with circular principles.

Design for Recyclability and Re-use: Future research will likely explore the design of products containing this compound that are easier to recycle or re-use. This could involve developing polymers that can be chemically or mechanically recycled back to their constituent monomers.

Waste Valorization: Exploring the potential to synthesize this ester from waste streams from other industrial processes is another avenue of research. This approach, known as waste valorization, is a core tenet of the circular economy.

Interdisciplinary Convergence in this compound Research

The future advancement of this compound will not be confined to the domain of chemistry alone. Interdisciplinary collaboration will be essential to unlock its full potential.

Emerging areas of interdisciplinary research include:

Chemistry and Materials Science: The collaboration between chemists and material scientists will be crucial for developing novel polymers, coatings, and other materials with tailored properties based on the unique structure of this ester. researchgate.netnih.govescholarship.org Understanding the structure-property relationships will be key to designing materials for specific applications. researchgate.netnih.govescholarship.org

Chemistry and Biotechnology: The synergy between chemistry and biotechnology will drive the development of sustainable, bio-based production methods for this compound. eurekaselect.comperkinelmer.comnih.gov This includes the engineering of microorganisms and enzymes for efficient and selective synthesis.

Chemistry and Computational Science: The use of computational modeling and data science will accelerate the discovery and optimization of new synthetic routes and applications. knowledge-sourcing.com Advanced algorithms can predict reaction outcomes, screen potential catalysts, and model the properties of new materials, significantly reducing the time and resources required for experimental work. startus-insights.com

Q & A

Q. What are the standard synthetic routes for 3-Methoxyisobutyric Acid Methyl Ester, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification of 3-methoxyisobutyric acid with methanol under acidic catalysis. Key parameters include stoichiometric ratios (e.g., 1:5 molar ratio of acid to methanol), temperature (60–80°C), and catalyst choice (e.g., sulfuric acid or ion-exchange resins). Reaction monitoring via GC-MS ensures intermediate tracking . For transesterification, base catalysts like sodium methoxide may be used, but acid-sensitive substrates require careful pH control .

Q. Which analytical techniques are most effective for characterizing this compound?

- GC-MS : Ideal for purity assessment and isomer identification. Polar cyanosilicone columns (e.g., CP-Sil 88) resolve structural analogs, with retention indices calibrated against FAME standards .

- NMR : H NMR distinguishes methoxy groups (δ 3.3–3.5 ppm) and ester carbonyls (δ 170–175 ppm in C). DEPT-135 confirms branching in the isobutyric moiety .

- IR : Strong C=O stretching (~1740 cm) and methoxy C-O (~1250 cm^{-1) bands validate functional groups .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

It serves as a precursor for bioactive molecules, such as anti-inflammatory agents or kinase inhibitors. For example, its methoxy group can undergo demethylation or participate in nucleophilic substitutions to introduce pharmacophores. Evidence from analogous esters highlights its role in constructing heterocyclic scaffolds .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound?

Two-step kinetic models (e.g., pseudo-homogeneous or Langmuir-Hinshelwood mechanisms) simulate esterification/transesterification. Parameters like activation energy () and rate constants () are derived from Arrhenius plots. Validation against experimental data (e.g., FAME concentration profiles) refines catalyst efficiency and identifies rate-limiting steps .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR splitting or GC retention times)?

- NMR Artifacts : Dynamic proton exchange in methoxy groups may cause splitting; deuterated solvents and variable-temperature NMR mitigate this.

- GC Co-elution : Use tandem columns (e.g., DB-Wax + DB-5) or heart-cutting 2D-GC to separate co-eluting isomers. Compare with reference libraries (e.g., NIST) for retention index matching .

Q. How are isotopic (δ13δ^{13}δ13C, δ2δ^{2}δ2H) analyses performed for this compound, and how is data normalized?

Isotope-ratio mass spectrometry (IRMS) coupled with GC is employed. Calibration involves:

Internal Standards : Co-injected C-labeled FAMEs (e.g., c12:0) normalize instrument drift.

Scale Normalization : Values are referenced to V-PDB (C) and V-SMOW (H) using external FAME mixtures. Precision <±0.5‰ is achieved via replicate analysis of QA materials .

Q. What methods improve chromatographic separation of structural isomers or enantiomers?

- Chiral Columns : Cyclodextrin-based phases (e.g., Chirasil-Dex) resolve enantiomers.

- Derivatization : Convert esters to pentafluorobenzyl or trimethylsilyl derivatives for enhanced volatility and separation on mid-polarity columns .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate degradation via hydrolysis (accelerated in humid environments) or oxidation (UV exposure). Recommendations:

Q. What computational approaches predict its reactivity in novel synthetic pathways?

Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) calculate transition states for esterification or nucleophilic attacks. Solvent effects (e.g., PCM for methanol) refine activation barriers. Molecular dynamics simulations assess steric hindrance in branched structures .

Q. How are batch-to-batch purity variations quantified and controlled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.